![molecular formula C12H22O2 B025594 2-(4-tert-butylcyclohexyl)acetic Acid CAS No. 105906-07-8](/img/structure/B25594.png)
2-(4-tert-butylcyclohexyl)acetic Acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves cyclodimerization reactions and interactions with specific reagents. For instance, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating, leading to racemic cis- and trans-isomeric lactone-acids, highlighting a method for generating structurally complex derivatives from simpler precursors (Nesvadba, Rzadek, & Rist, 2001). Another example involves the efficient labeling of precursor chelating agents for lanthanide ions, indicating a straightforward and high-yield synthesis approach that could potentially be adapted for the synthesis of 2-(4-tert-Butylcyclohexyl)acetic Acid (Li, Winnard, & Bhujwalla, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, is characterized by the presence of zwitterions and extensive hydrogen bonding, which stabilizes the molecular structure and influences its reactivity and physical properties (Wani et al., 2013). This suggests that the molecular structure of this compound would also exhibit specific interactions that could affect its behavior in chemical reactions and applications.
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of reactivity patterns. For example, the oxidation of 2,6-Di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in acetic acid results in multiple oxidation products, indicating a pathway that could be relevant for modifying the chemical properties of this compound for specific applications (Shimizu et al., 1990).
Physical Properties Analysis
The physical properties of compounds structurally related to this compound, such as solubility, melting points, and crystallization behavior, can be inferred from studies on similar molecules. The crystallization of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, with its detailed crystal structure, offers insights into the potential solid-state properties of this compound, including its hydrogen bonding network and crystal packing (Wani et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific transformations, are crucial for understanding the applications and handling of this compound. The DMAP-catalyzed acetylation of alcohols illustrates a reaction mechanism that might be applicable to the functionalization of this compound, providing a pathway for its modification and use in further chemical syntheses (Xu et al., 2005).
Scientific Research Applications
Environmental Fate and Effects of Oxo-Process Chemicals
- The environmental fate and aquatic effects of oxo-process chemicals, including those similar in structure or function to 2-(4-tert-butylcyclohexyl)acetic Acid, have been extensively studied. These chemicals are utilized in manufacturing processes requiring enclosed equipment, which limits environmental releases primarily to volatilization during handling, use, or transport. The environmental impact assessment reveals that such compounds, due to their solubility and volatility, would bind less to soil and sediment compared to other compounds. They are readily biodegradable, undergo rapid photo-oxidation in the atmosphere, and any residues in water pose negligible threat to aquatic life, showing generally low concern for fish, invertebrates, algae, and microorganisms (Staples, 2001).
Applications in Industrial Cleaning and Corrosion Inhibition
- Organic acid vapors, including acetic acid, have been reviewed for their effects on the corrosion of copper, demonstrating the relevance in industrial cleaning and maintenance of metal equipment. The study indicates the varying degrees of corrosiveness among different organic acids, emphasizing the significance of understanding specific acid behaviors for effective application in industrial contexts (Bastidas & La Iglesia, 2007).
Role in Acidizing Operations for Oil and Gas Extraction
- Organic acids, including acetic acid, have been highlighted for their roles in acidizing operations within carbonate and sandstone formations, essential for enhancing oil and gas extraction. The review discusses the utilization of weaker and less corrosive organic acids as alternatives to traditional hydrochloric acid to avoid issues like high dissolving power, high corrosion rate, and lack of penetration, particularly at high temperatures. This application showcases the importance of organic acids in improving the efficiency and safety of extraction processes (Alhamad et al., 2020).
Biotechnological and Pharmaceutical Applications
- Acetic acid's role extends to biotechnological and pharmaceutical fields, where its derivatives are explored for various applications, including microbial fermentation and the production of volatile fatty acids. These studies underscore the potential of acetic acid and its derivatives in creating renewable, sustainable, and environmentally friendly alternatives to petroleum-based products, showcasing their significance in the development of green chemistry and sustainable industrial practices (Bhatia & Yang, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s widely used as a fragrance ingredient in cosmetics including soaps , suggesting that it may interact with olfactory receptors.
Mode of Action
As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell .
Pharmacokinetics
As a fragrance in cosmetic products, it is likely to be absorbed through the skin and mucous membranes, distributed locally, metabolized by cutaneous enzymes, and excreted via sweat and sebum .
Result of Action
The molecular and cellular effects of 2-(4-tert-butylcyclohexyl)acetic Acid are primarily related to its role as a fragrance ingredient . It contributes to the overall scent profile of the product, enhancing the user experience. The compound exists in cis and trans forms, with the trans-isomer having a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the compound’s fragrance profile may be affected by the presence of other fragrances or ingredients in a product .
properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERPCZVXPLDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234843, DTXSID301347034 | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28125-18-0, 105906-07-8 | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-Butylcyclohexyl acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the nature of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid in its crystal form?
A1: In its crystalline form, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion, meaning it possesses both positive and negative charges within the molecule. The crystal structure also reveals the presence of water molecules, forming a hemihydrate. []
Q2: How do hydrogen bonds influence the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate?
A2: Hydrogen bonds play a crucial role in stabilizing the crystal structure. Intramolecular N—H⋯O hydrogen bonds stabilize each zwitterion. Additionally, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the zwitterions and water molecules, forming sandwich-like layers within the crystal. []
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